2-Nitro-4-(4-T-butylphenyl)phenol

説明

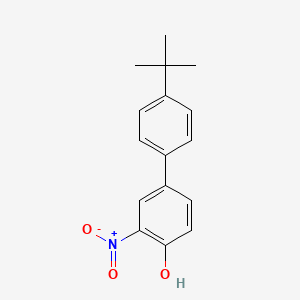

2-Nitro-4-(4-T-butylphenyl)phenol is an organic compound characterized by the presence of a nitro group and a tert-butylphenyl group attached to a phenol ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(4-T-butylphenyl)phenol typically involves a multi-step process. One common method is the nitration of 4-(4-T-butylphenyl)phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-Nitro-4-(4-T-butylphenyl)phenol can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides, respectively.

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride

Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide)

Oxidation: Potassium permanganate, chromium trioxide

Major Products Formed

Reduction: 2-Amino-4-(4-T-butylphenyl)phenol

Substitution: Ethers or esters of this compound

Oxidation: Quinone derivatives

科学的研究の応用

2-Nitro-4-(4-T-butylphenyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various functionalized derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

作用機序

The mechanism of action of 2-Nitro-4-(4-T-butylphenyl)phenol depends on its specific application. For example, in biological systems, the compound may exert its effects by interacting with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biomolecules, leading to various biological effects.

類似化合物との比較

2-Nitro-4-(4-T-butylphenyl)phenol can be compared with other nitrophenol derivatives, such as:

2-Nitrophenol: Lacks the tert-butylphenyl group, resulting in different chemical and physical properties.

4-Nitrophenol: Similar structure but with the nitro group in a different position, leading to variations in reactivity and applications.

2,4-Dinitrophenol:

The presence of the tert-butylphenyl group in this compound imparts unique steric and electronic effects, distinguishing it from other nitrophenol compounds and influencing its reactivity and applications.

生物活性

2-Nitro-4-(4-T-butylphenyl)phenol, also known as NTBP, is an organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of NTBP, including its mechanisms of action, toxicological effects, and applications in various fields.

Chemical Structure and Properties

NTBP is characterized by a nitro group and a tert-butylphenyl moiety. Its chemical structure can be represented as follows:

This structure contributes to its unique properties and biological interactions.

Mechanisms of Biological Activity

NTBP exhibits a range of biological activities, primarily through its interaction with cellular pathways. The following mechanisms have been identified:

- Antioxidant Activity : NTBP has been shown to exhibit antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in the context of skin cells, where oxidative damage can lead to conditions such as vitiligo .

- Cytotoxic Effects : Studies indicate that NTBP can induce cytotoxicity in certain cell lines. For instance, it has been observed to sensitize melanocytes to apoptosis via the activation of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathways .

- Endocrine Disruption : As an alkylphenol derivative, NTBP may act as an endocrine disruptor, impacting hormonal balance and potentially leading to reproductive and developmental issues .

Toxicological Profile

The toxicological effects of NTBP have been explored in various studies. Key findings include:

- Acute Toxicity : Research indicates that exposure to high concentrations of NTBP can lead to significant reductions in cell viability among melanocytes. For example, at concentrations around 250 μM, viability decreased notably in immortalized melanocyte cell lines .

- Chronic Exposure Risks : Long-term exposure studies suggest that NTBP may accumulate in biological systems, leading to chronic toxicity. The compound has been classified among pollutants of emerging concern due to its persistence and potential health impacts .

Case Studies

Several case studies have investigated the biological effects of NTBP:

- Melanocyte Sensitivity : A study demonstrated that NTBP exposure led to increased expression of TRAIL receptors on melanocytes, enhancing their susceptibility to cytotoxic T-cell-mediated killing. This finding suggests a potential mechanism for autoimmune responses in skin conditions like vitiligo .

- Environmental Impact : Another study focused on the degradation of NTBP in aquatic environments, highlighting its persistence and toxicity as an endocrine disruptor. The research emphasized the need for effective remediation strategies due to its widespread presence in wastewater .

Data Tables

| Study | Findings | Concentration | Cell Type |

|---|---|---|---|

| Study 1 | Reduced viability; TRAIL upregulation | 250 μM | Melanocytes |

| Study 2 | Endocrine disruption potential | Varies | Various |

| Study 3 | Photocatalytic degradation effectiveness | N/A | Environmental samples |

特性

IUPAC Name |

4-(4-tert-butylphenyl)-2-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)17(19)20/h4-10,18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQFNZVYBYEHTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610319 | |

| Record name | 4'-tert-Butyl-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187461-67-2 | |

| Record name | 4'-tert-Butyl-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。